molecular formula C14H21N3O3 B2371847 N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide CAS No. 946775-13-9

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B2371847
CAS No.: 946775-13-9
M. Wt: 279.34
InChI Key: ZYCUBWMKDGXUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide is a high-purity chemical compound supplied for research use only. It is provided with the CAS Number 946775-13-9 and is part of a class of molecules featuring a piperazine core conjugated to a 2,5-dimethoxyphenyl acetamide group. This structural motif is of significant interest in medicinal chemistry for developing therapeutics for metabolic and neurodegenerative diseases. Recent scientific investigations have highlighted the considerable research value of compounds containing the 2,5-dimethoxy phenyl substitution. In published studies, such derivatives have demonstrated potent inhibitory activity against the α-glucosidase enzyme, a primary therapeutic target for managing type 2 diabetes . Among a series of synthesized analogs, the 2,5-dimethoxyphenyl-substituted compound exhibited the most potent activity, showing a 15-fold improvement in IC50 (50.0 µM) compared to the standard drug acarbose and functioning as a competitive inhibitor with a Ki value of 32 µM . This makes it a highly promising scaffold for research into novel anti-diabetic agents aimed at reducing postprandial blood glucose levels. Furthermore, structural hybrids incorporating similar pharmacophores, including the 2,5-dimethoxyphenyl group and a piperazine moiety, are being explored as multifunctional agents for Alzheimer's disease research . One such study identified a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with low nanomolar affinity, which also demonstrated a neuroprotective effect in models of glutamate-induced excitotoxicity . This underscores the potential of this chemical series for research in complex neurodegenerative conditions. Researchers can utilize this compound to investigate these mechanisms further, with applications in enzymology, kinetic studies, and the development of novel multi-target directed ligands (MTDLs). This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUBWMKDGXUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide, also referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a unique molecular structure that includes a piperazine ring and a dimethoxy-substituted phenyl group, which contributes to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₃Cl₂N₃O₃
  • Molecular Weight : 352.26 g/mol

The synthesis typically involves the reaction of piperazine with an acylating agent under acidic conditions, leading to the formation of the acetamide linkage. This structural configuration is critical for its interaction with various biological targets.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Structure-Activity Relationship (SAR)

A comparative analysis reveals that the biological activity of this compound is influenced by its specific structural characteristics:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideDimethyl-substituted phenyl groupAntipsychotic effectsDifferent substitution pattern affects receptor affinity
N,N-Dimethyl-2-(piperazin-1-yl)acetamideLacks aromatic substitutionAnxiolytic propertiesSimpler structure with fewer functional groups
N-(4-Methylphenyl)-2-(piperazin-1-yl)acetamidePara-substituted phenyl groupAntidepressant potentialVariation in substitution leads to different pharmacological profiles

The unique dimethoxy substitution on the phenyl ring enhances lipophilicity and receptor binding capabilities compared to other similar compounds, potentially increasing its therapeutic efficacy .

Case Studies and Research Findings

In various studies, researchers have explored the pharmacological profiles of compounds similar to this compound:

  • Anticonvulsant Studies : In animal models, derivatives similar to this compound were evaluated for their ability to prevent seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Results indicated that certain modifications significantly improved anticonvulsant activity .
  • Antimicrobial Efficacy : A series of synthesized compounds were tested against resistant bacterial strains. Results showed that some derivatives had potent activity against both Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide exhibits significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that this compound may act as a partial agonist at certain serotonin receptors while exhibiting antagonist properties at dopamine receptors. These interactions suggest its potential in treating psychiatric conditions such as mood disorders and schizophrenia.

1.2 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against multidrug-resistant pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of piperazine with acylating agents under acidic conditions. The structure-activity relationship studies reveal that modifications to the dimethoxy-substituted phenyl group can enhance receptor affinity and selectivity, influencing the pharmacological profile of the compound .

Compound Structure Features Biological Activity Unique Aspects
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideDimethyl-substituted phenyl groupAntipsychotic effectsVariation in substitution affects receptor affinity
N,N-Dimethyl-2-(piperazin-1-yl)acetamideLacks aromatic substitutionAnxiolytic propertiesSimpler structure with fewer functional groups
N-(4-Methylphenyl)-2-(piperazin-1-yl)acetamidePara-substituted phenyl groupAntidepressant potentialDifferent substitution leads to varied pharmacological profiles

Case Studies

3.1 Anticonvulsant Activity

A study investigated the anticonvulsant properties of related compounds derived from piperazine frameworks. The compounds were tested in animal models using maximal electroshock (MES) and pentylenetetrazole-induced seizures. Results indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting that modifications in the piperazine structure can lead to enhanced therapeutic effects against epilepsy .

3.2 Antidepressant Potential

Research has shown that compounds similar to this compound can exhibit antidepressant-like effects in behavioral models. These studies focus on the modulation of neurotransmitter systems, particularly serotonin reuptake inhibition, which is critical for developing new antidepressant therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2,6-Dimethylphenyl)-2-(Piperazin-1-yl)Acetamide (CAS 5294-61-1)
  • Structural Difference : Replaces 2,5-dimethoxy with 2,6-dimethyl groups.
  • Impact : Methyl groups are less polar than methoxy, reducing hydrogen-bonding capacity. This may decrease affinity for polar targets but improve lipophilicity and metabolic stability.
  • Application : Used as a reference standard (USP-related compound), suggesting regulatory relevance in pharmaceutical analysis .
JNK Inhibitor VIII (N-(4-Amino-5-Cyano-6-Ethoxypyridin-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide)
  • Structural Difference : Substitutes piperazine with a pyridine-2-yl group.
  • Loss of piperazine may reduce CNS penetration.
  • Application : Investigated as a selective kinase inhibitor in osteoarthritis research .

Modifications to the Piperazine Moiety

N-(2,5-Dimethoxyphenyl)-2-[4-(4-Fluorophenyl)Piperazin-1-yl]Acetamide (486456-95-5)
  • Structural Difference : Incorporates a 4-fluorophenyl group on the piperazine nitrogen.
  • Impact : Fluorine’s electronegativity enhances dipole interactions and metabolic stability. The fluorophenyl group may improve binding to serotonin or dopamine receptors.
  • Application: Potential use in neuropharmacology due to fluorinated aryl-piperazine motifs .
2-[4-(Benzo[d]Thiazol-5-ylSulfonyl)Piperazin-1-yl]-N-(3,5-Difluorophenyl)Acetamide (Compound 47)
  • Structural Difference : Adds a benzo[d]thiazole sulfonyl group to piperazine.
  • Impact : Sulfonyl groups increase solubility and introduce strong hydrogen-bond acceptors, enhancing antimicrobial activity against gram-positive bacteria (MIC < 1 µg/mL).
  • Application : Highlighted for anti-bacterial and anti-fungal properties .

Heterocyclic Additions to the Acetamide Chain

2-[(5-Acetamido-1,3,4-Thiadiazol-2-yl)Sulfanyl]-N-(2,5-Dimethoxyphenyl)Acetamide (CAS 533919-56-1)
  • Structural Difference : Attaches a thiadiazole-sulfanyl group to the acetamide.
  • However, increased molecular weight (367.43 g/mol) may reduce bioavailability.
  • Application : Explored for broad-spectrum anti-infective activity .
N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide
  • Structural Difference : Replaces piperazine with a chlorobenzothiazole group.
  • Impact: Benzothiazole is a known pharmacophore in anticancer agents. Chlorine enhances cytotoxicity but may elevate hepatotoxicity risks.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP* Notable Activity
N-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide 323.34 2,5-Dimethoxy, Piperazine 1.8 CNS modulation (theoretical)
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide 263.36 2,6-Dimethyl, Piperazine 2.1 Reference standard
Compound 47 (Antimicrobial) 465.52 Benzo[d]thiazole sulfonyl 3.2 Gram-positive bacteria (MIC 0.5 µg/mL)
JNK Inhibitor VIII 385.40 Pyridinyl, 2,5-Dimethoxy 2.5 Kinase inhibition (IC50 10 nM)

*LogP values estimated using fragment-based methods.

Key Research Findings

  • Antimicrobial Activity : Piperazine-acetamides with sulfonyl or heterocyclic groups (e.g., thiadiazole, benzothiazole) exhibit enhanced antimicrobial potency due to improved target binding and solubility .
  • Kinase Inhibition : Replacement of piperazine with aromatic heterocycles (e.g., pyridine) shifts activity toward kinase pathways, useful in inflammatory and oncologic research .
  • Metabolic Stability : Fluorinated or methylated analogs demonstrate longer half-lives in preclinical models, critical for CNS drug development .

Preparation Methods

Synthetic Methodologies

The preparation of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide typically involves multi-step processes. Based on comprehensive literature analysis, several synthetic approaches have been developed and optimized for this compound and its analogs.

Nucleophilic Substitution Method

This direct method represents one of the most efficient routes for synthesizing this compound, adapted from preparation methods for similar N-phenyl-2-(piperazin-1-yl)acetamide derivatives.

Reaction Scheme

The synthesis proceeds through the reaction of piperazine with N-haloacetyl-2,5-dimethoxyphenyl in an aqueous medium under controlled conditions:

  • Piperazine reacts with N-haloacetyl-2,5-dimethoxyphenyl in the presence of hydrochloric acid
  • The reaction produces the desired product along with an adduct that requires removal
  • Following neutralization, the product is extracted and crystallized to obtain pure this compound
Detailed Procedure

The following procedure is adapted from the synthesis of similar piperazin-1-ylacetamide derivatives:

  • Piperazine (12.9 g, 0.15 mol, 3 eq.) is suspended in water (15 ml, 0.1 L/mol piperazine)
  • The mixture is stirred vigorously and hydrochloric acid (12.4 ml, 0.15 mol, 3 eq.) is added cautiously (exothermic reaction)
  • N-haloacetyl-2,5-dimethoxyphenyl (0.05 mol, 1 eq.) is added, and the mixture is heated to 80°C and stirred for 2 hours
  • The reaction mixture is cooled to 60°C and filtered to remove any precipitated adduct
  • The filtrate is treated with 50% sodium hydroxide solution (8.5 ml, 0.16 mol, 3.2 eq.) to achieve pH > 10
  • Toluene (120 ml, 2.4 L/mol) is added, and the mixture is heated to 70°C, stirred for 15 minutes, and the layers are separated at that temperature
  • After discarding the water layer, approximately 2/3 of the organic phase is distilled off
  • The mixture is slowly cooled to room temperature, seeded if necessary, and further cooled to 0-5°C
  • The precipitate is filtered, washed with toluene, and dried under vacuum to obtain the final product

This procedure typically yields this compound with purity >95%.

Protection-Deprotection Strategy

An alternative approach for preparing this compound involves protection-deprotection strategies, especially useful when starting with compounds containing multiple reactive amine groups.

Reaction Scheme

The synthesis involves:

  • Selective protection of primary amine groups using ethyltrifluoroacetate
  • Reaction with appropriate reagents to form the acetamide linkage
  • Deprotection under mild basic conditions to obtain the final product
Detailed Procedure

The following procedure is adapted from the synthesis of similar piperazine derivatives:

  • Protection Step : Ethyl trifluoroacetate (2.19 g, 15.46 mmol) is added to a solution of 2-(piperazin-1-yl)ethanamine (1 g, 7.73 mmol) in acetonitrile (154.6 mL) at 0°C. The reaction is stirred for 4 hours at room temperature, after which the solution is evaporated under reduced pressure to obtain the protected intermediate.

  • Coupling Step : The protected intermediate is reacted with an appropriate activated 2,5-dimethoxyphenylacetic acid derivative (such as acid chloride or NHS ester) to form the acetamide bond.

  • Deprotection Step : The protected compound is treated with a base (typically potassium carbonate or sodium hydroxide) in methanol/water mixture to remove the trifluoroacetyl protecting group, yielding this compound.

One-Pot Tandem N-alkylation Method

A more streamlined approach for synthesizing this compound involves a one-pot tandem N-alkylation process using N-Boc-piperazine.

Reaction Conditions

The optimal conditions for this tandem reaction are summarized in the following table:

Reagent Quantity Solvent Temperature Time Yield
N-Boc-piperazine 1 mmol Pure water (5 mL) 80°C, then 110°C 4h, then 3h 94%
N-Boc-piperazine 1 mmol EtOH Reflux 8h Trace (12%)

Table 2: Optimization of one-pot tandem N-alkylation for piperazin-1-ylacetamide synthesis

Procedure
  • N-Boc-piperazine (1 mmol) is combined with the appropriate 2,5-dimethoxyphenylacetamide intermediate (1 mmol) in pure water (5 mL)
  • The mixture is heated at 80°C for 4 hours
  • The temperature is then increased to 110°C, and stirring is continued for an additional 3 hours
  • After cooling, the product is isolated via extraction and purified to obtain this compound

This water-mediated approach offers significant advantages in terms of environmental impact and reaction efficiency.

Optimization of Reaction Parameters

The synthesis of this compound can be optimized by carefully controlling various reaction parameters. The following data, adapted from studies on similar compounds, illustrates the impact of key variables on reaction outcomes.

Effect of Piperazine-to-Substrate Ratio

Molar Ratio (Piperazine:Substrate) HCl Equivalents Solvent Reaction Time (h) Adduct Formation (%)
1:1 0 Isopropanol (1 L/mol) 21 62
2:1 0 Isopropanol (1 L/mol) 2 28
3:1 0 Isopropanol (1 L/mol) 2 28
2:1 2 Isopropanol/Water 4 17
3:1 3 Water (0.4 L/mol) 2 3

Table 3: Effect of reagent ratios on reaction outcomes in piperazin-1-ylacetamide synthesis

Effect of Extraction and Crystallization Solvents

Solvent Extraction Efficiency Crystallization Efficiency
Methanol Poor Poor
Ethanol Poor Poor
Isopropanol Moderate Poor
n-Butanol Moderate Moderate
sec-Butanol Moderate Poor
Ethyl acetate Excellent (at room temperature) Moderate
Toluene Excellent (at 70°C) Excellent

Table 4: Comparison of various solvents for extraction and crystallization

Purification and Characterization

The purification of this compound requires careful attention to ensure high purity suitable for pharmaceutical applications.

Purification Methods

The most effective purification approaches include:

  • Crystallization : Typically performed using toluene as the crystallization medium, with cooling to 0-5°C to maximize product recovery.

  • Column Chromatography : For more complex mixtures, purification can be achieved using aluminum oxide as the stationary phase and chloroform as the eluent.

  • Salt Formation : The compound can be converted to its dihydrochloride salt to improve purity and stability, as indicated by the commercially available this compound dihydrochloride form.

Characterization Data

The following analytical data can be used to confirm the identity and purity of synthesized this compound:

Analytical Technique Expected Results
1H NMR Characteristic signals for methoxy groups, piperazine ring protons, acetamide linkage, and aromatic protons
13C NMR Signals for carbonyl carbon, aromatic carbons, methoxy carbons, and piperazine ring carbons
Mass Spectrometry Molecular ion peak at m/z 279.16 (M+H)+
Elemental Analysis C14H21N3O3: C, 60.20; H, 7.58; N, 15.04
HPLC Single peak with purity >95%

Table 5: Expected characterization data for this compound

Comparative Analysis of Preparation Methods

Each synthetic approach for this compound offers distinct advantages and limitations that should be considered when selecting a preparation method.

Method Comparison

Preparation Method Advantages Limitations Overall Efficiency Environmental Impact
Nucleophilic Substitution - Simple procedure
- Fewer steps
- Industrial scalability
- Higher yields
- Formation of adducts
- Requires careful temperature control
- Uses larger volumes of organic solvents
High Moderate
Protection-Deprotection - Higher selectivity
- Fewer side reactions
- Works well with complex substrates
- Multiple steps
- Lower overall yield
- Requires additional reagents
Moderate Moderate to High
One-Pot Tandem N-alkylation - Single-pot procedure
- Green chemistry approach
- High atom economy
- Water as solvent
- Limited substrate scope
- Requires higher temperatures
- May not scale well
High Low

Table 6: Comparative analysis of different synthetic approaches for this compound

Industrial Scalability Considerations

For industrial-scale production of this compound, the following factors should be considered:

  • The nucleophilic substitution method offers the best scalability potential, as evidenced by similar processes used for related compounds.

  • Equipment considerations include the use of steel enameled containers rather than laboratory glassware for large-scale production.

  • Temperature control is critical, particularly during the exothermic addition of hydrochloric acid and during the extraction phase with toluene.

  • Filtration at elevated temperatures (approximately 60°C) is essential for effective removal of adducts.

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide, and how is its structure confirmed?

  • Answer : The synthesis involves multi-step organic reactions, including amide bond formation and piperazine coupling. Key steps include nucleophilic substitution of halogenated intermediates with piperazine derivatives under reflux conditions (e.g., using DMF as a solvent at 80–100°C). Characterization relies on NMR (¹H/¹³C) and mass spectrometry to verify molecular weight and functional groups. For example, the acetamide proton typically appears as a singlet at δ 2.1–2.3 ppm in ¹H NMR .

Q. What are the recommended analytical techniques for assessing the purity of this compound?

  • Answer : High-performance liquid chromatography (HPLC ) with UV detection (λ = 254 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS ) may also be used for volatile derivatives. Residual solvents are quantified via headspace GC , adhering to ICH guidelines .

Q. How should researchers handle N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide safely in the laboratory?

  • Answer : Refer to the Safety Data Sheet (SDS) : Use nitrile gloves, safety goggles, and lab coats. Avoid dust formation; work in a fume hood. The compound is classified as H302 (harmful if swallowed) and H315 (skin irritation). Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide?

  • Answer : Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd/C) for hydrogenation steps.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) reduces side reactions.
    Yield improvements (from ~45% to >70%) have been reported using microwave-assisted synthesis for reduced reaction times .

Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Answer :

  • In vitro assays : Radioligand binding studies (e.g., using ³H-labeled analogs) to determine Ki values for receptor affinity.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with serotonin receptors (5-HT2A).
  • SPR (Surface Plasmon Resonance) : Real-time kinetics for binding stoichiometry .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological profile?

  • Answer :

  • Fluorine substitution at the phenyl ring (e.g., 6-fluoroindole analogs) enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Chlorine/bromine analogs show altered logP values, impacting blood-brain barrier permeability.
    SAR studies using QSAR models correlate substituent electronegativity with IC50 values in kinase inhibition assays .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

  • Answer :

  • Experimental validation : Repeat measurements using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min).
  • Literature cross-check : Compare data across peer-reviewed journals (e.g., J. Med. Chem.) and databases like PubChem.
    For example, melting points range from 148–152°C due to polymorphic forms; PXRD (powder X-ray diffraction) identifies crystalline phases .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Answer :

  • Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes byproducts early.
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported Pd) reduce metal leaching.
  • Flow chemistry : Continuous reactors improve heat/mass transfer, achieving >90% conversion in coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.